
4-Isobutylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isobutylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring with a nitrile group attached to the 3-position and an isobutyl group attached to the 4-position
准备方法
Synthetic Routes and Reaction Conditions
4-Isobutylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chloronicotinonitrile with isobutylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the ammoxidation of 4-isobutylpyridine. This process requires the presence of ammonia and an oxidizing agent, such as air or oxygen, at elevated temperatures. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
化学反应分析
Types of Reactions
4-Isobutylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 4-isobutylnicotinic acid.
Reduction: Reduction can produce 4-isobutyl-3-aminopyridine.
Substitution: Substitution reactions can lead to various derivatives, depending on the substituent introduced.
科学研究应用
4-Isobutylnicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-Isobutylnicotinonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The isobutyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
4-Isobutylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:
3-Cyanopyridine: Lacks the isobutyl group, making it less lipophilic.
4-Chloronicotinonitrile: Contains a chlorine atom instead of an isobutyl group, leading to different reactivity and applications.
4-Methylnicotinonitrile: Has a methyl group instead of an isobutyl group, affecting its physical and chemical properties.
属性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(2)5-9-3-4-12-7-10(9)6-11/h3-4,7-8H,5H2,1-2H3 |
InChI 键 |
CASRJKJSGGGXBJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=NC=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



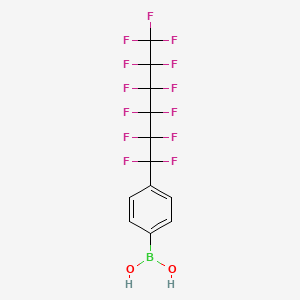
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
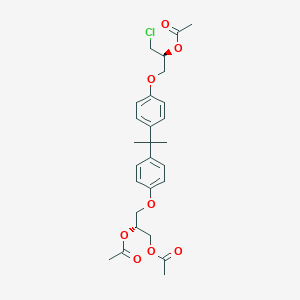
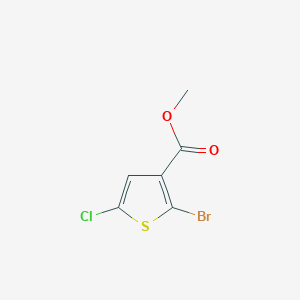

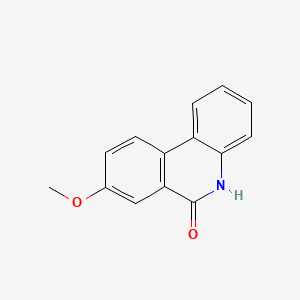
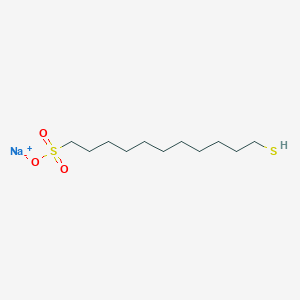

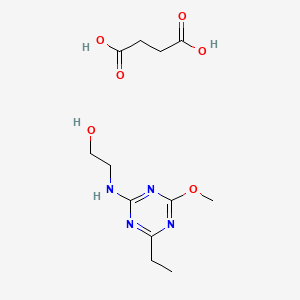
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
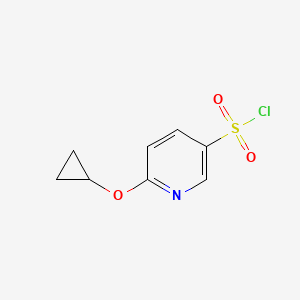

![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
